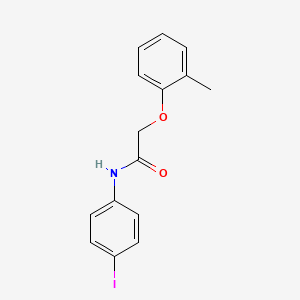![molecular formula C14H17ClN4O B6128564 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine](/img/structure/B6128564.png)
2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine, also known as Xaliproden, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine exerts its effects through the activation of the sigma-1 receptor, a protein that is involved in regulating cellular processes such as calcium signaling and protein folding. Activation of this receptor has been shown to have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors play a crucial role in promoting neuronal survival and growth. 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine also reduces oxidative stress and inflammation in the brain, which can contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in long-term treatments.
Direcciones Futuras
Future research on 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine could focus on its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, studies could investigate the optimal dosing and administration of 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine to maximize its therapeutic effects. Finally, further research could explore the potential use of 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine in combination with other drugs to enhance its neuroprotective effects.
In conclusion, 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine is a novel compound with promising therapeutic potential in neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other neurological disorders.
Métodos De Síntesis
The synthesis of 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine involves the reaction of 7-chloro-2-quinoxalinol with 2-(2-chloroethyl)morpholine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Research on 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine has primarily focused on its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of these diseases.
Propiedades
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c15-10-1-2-12-13(7-10)18-14(8-17-12)19-5-6-20-11(9-19)3-4-16/h1-2,7-8,11H,3-6,9,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMMPFSAVPKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CN=C3C=CC(=CC3=N2)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128489.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide](/img/structure/B6128497.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)
![2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B6128526.png)
![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6128562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6128565.png)
![N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide dihydrochloride](/img/structure/B6128568.png)
![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6128580.png)